Enhanced Lewis Acidity: pKa Lowering by Combined Bromo and ortho-Fluoro Substitution
6-Bromo-2,3-difluorophenylboronic acid displays a predicted pKa of 7.02 , which is substantially lower than that of unsubstituted phenylboronic acid (pKa 8.86) [1] and approximately 0.87 units lower than mono-fluorinated ortho-fluorophenylboronic acid (pKa 7.89 by spectrophotometric determination) [1]. The combined electron-withdrawing effect of the two ortho/ortho' fluorine atoms and the bromine substituent increases the Lewis acidity of the boron center, shifting the boronic acid–boronate equilibrium toward the reactive boronate anion at lower pH. This lower pKa enables effective transmetalation in Suzuki-Miyaura couplings at reduced base concentrations compared to less acidic analogs, potentially minimizing base-sensitive functional group degradation [2].
| Evidence Dimension | Acid dissociation constant (pKa) of boronic acid group |
|---|---|
| Target Compound Data | pKa ~7.02 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: pKa 8.86 (experimental); ortho-fluorophenylboronic acid: pKa 7.89 (experimental, spectrophotometric) |
| Quantified Difference | ΔpKa = –1.84 vs. phenylboronic acid; ΔpKa ≈ –0.87 vs. ortho-fluorophenylboronic acid |
| Conditions | Aqueous solution; predicted value for target compound, experimental values for comparators from potentiometric and spectrophotometric methods |
Why This Matters
A lower pKa permits effective Suzuki coupling at milder basic conditions, reducing side reactions with base-labile substrates and broadening functional group tolerance in complex molecule synthesis.
- [1] Kowalczyk, A.; Adamczyk-Woźniak, A.; Sporzyński, A. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules 2022, 27 (11), 3427. doi:10.3390/molecules27113427 (Table 2: pKa values for fluorinated phenylboronic acids) View Source
- [2] Gozdalik, J. T.; Adamczyk-Woźniak, A.; Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem. 2017, 2017 (38-39), 4492–4501. doi:10.1002/ejic.201700546 View Source
